4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone
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Overview
Description
4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 3-chlorophenyl ketone group.
Preparation Methods
The synthesis of 4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors, leading to changes in signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone can be compared with other similar compounds, such as:
N-(3-Chloro-4-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide: This compound has a similar piperazine structure but with different substituents.
N-(3-Chloro-4-methylphenyl)-2-(4-(3-chlorophenyl)-1-piperazinyl)acetamide: Another similar compound with variations in the substituent groups.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives.
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-13-5-6-16(12-17(13)20)21-7-9-22(10-8-21)18(23)14-3-2-4-15(19)11-14/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNPSSERMAFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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